4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Description
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (CAS: 312-51-6) is a sulfonamide derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and a trifluoromethyl (-CF₃) group on the N-substituted phenyl ring. Its molecular formula is C₁₃H₉F₃N₂O₄S, with a molecular weight of 346.28 g/mol . Key physical properties include:
- Density: 1.546 g/cm³
- Melting Point: 150.5–151°C
- Boiling Point: 456.1°C (predicted)
- pKa: 5.98 (predicted)
The compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl), which enhance its stability and influence its reactivity in biological systems. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, making this compound a candidate for drug development .
Properties
IUPAC Name |
4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-1-3-10(4-2-9)17-23(21,22)12-7-5-11(6-8-12)18(19)20/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHBEEHTSKTWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205638 | |
| Record name | 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-51-6 | |
| Record name | 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the reaction with trifluoromethylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide (Compound 16)
- Structure : Features a thiazole ring and 3-nitrophenyl group.
- Activity : Inhibits kynurenine 3-hydroxylase (KMO) with IC₅₀ = 37 nM .
- Key Difference : The thiazole moiety and dimethoxy groups enhance binding affinity to KMO, compared to the simpler phenyl group in the target compound.
4-Amino-N-[4-[2-Fluoro-5-(Trifluoromethyl)Phenyl]-Thiazol-2-yl]Benzenesulfonamide (Compound 20)
- Structure : Contains a fluoro-trifluoromethylphenyl-thiazole group.
- Activity : IC₅₀ = 19 nM against KMO, making it twice as potent as Compound 16 .
4-Amino-N-[4-(Trifluoromethyl)Phenyl]Benzenesulfonamide
- Structure: Replaces the nitro group with an amino group.
- Implication: The electron-donating amino group may reduce oxidative stability but improve solubility and bioavailability compared to the nitro analog .
Positional Isomerism: Nitro Group Placement
3-Nitro-N-[4-(Trifluoromethyl)Phenyl]Benzenesulfonamide
- Structure : Nitro group at the meta position.
Simplification of Functional Groups
4-(Trifluoromethyl)Benzenesulfonamide (CAS: 830-43-3)
Role of Heterocyclic Moieties
4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide
Data Table: Key Properties of Selected Sulfonamides
Research Findings and Implications
Electron-Withdrawing Groups: The nitro and trifluoromethyl groups in the target compound enhance metabolic stability but may reduce solubility. Analogous compounds with amino groups (e.g., Compound 20) show improved potency due to balanced electronic properties .
Heterocyclic Enhancements : Thiazole or oxazole rings (e.g., Compounds 16 and 20) significantly boost enzyme affinity by providing additional hydrogen-bonding sites .
Positional Effects : Para-substitution of the nitro group optimizes steric alignment with biological targets, whereas meta-substitution diminishes activity .
Biological Activity
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound belonging to the class of sulfonamides, characterized by the presence of a nitro group and a trifluoromethyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a sulfonamide group attached to a nitro-substituted aromatic ring, which significantly influences its electronic properties and solubility. The trifluoromethyl group enhances lipophilicity and may affect the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Sulfonamides generally exhibit antibacterial properties through inhibition of bacterial folate synthesis, but this specific compound's activity may extend beyond that.
- Enzyme Inhibition : Research indicates that similar benzenesulfonamides can inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. For instance, compounds with structural similarities have shown significant inhibition against CA IX, suggesting potential applications in cancer therapy .
- Antiproliferative Effects : Studies have demonstrated that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The mechanism often involves increased annexin V-FITC positivity, indicating late apoptotic phases .
- Cardiovascular Effects : Some studies have explored the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. These investigations suggest that certain derivatives may decrease perfusion pressure in a time-dependent manner, potentially through interactions with calcium channels .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A notable study involving this compound derivatives showed promising results in inhibiting cancer cell proliferation. The compound exhibited a notable increase in apoptotic markers when tested against MDA-MB-231 cells, indicating its potential as an anticancer agent. The study utilized high-performance liquid chromatography (HPLC) to analyze cellular uptake and confirmed the compound's efficacy at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide to maximize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 4-(trifluoromethyl)aniline. Key parameters include:
- Solvent : Use polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to enhance reactivity .
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require reflux conditions to avoid decomposition .
- Base : Triethylamine or pyridine is used to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC to optimize time and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic substitution patterns, while ¹⁹F NMR identifies trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and nitro/sulfonamide functional groups .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O) and ~1520 cm⁻¹ (NO₂) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the nitro group on the sulfonamide’s acidity. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding modifications for enhanced binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. To address:
- Reproduce assays under standardized conditions (e.g., PBS buffer at pH 7.4) .
- Purify the compound via column chromatography or recrystallization before testing .
- Compare structural analogs (e.g., halogen or methyl substitutions) to isolate substituent effects .
Q. How can researchers improve the solubility of this compound for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .
- Prodrug design : Replace the nitro group with a pro-moiety (e.g., acetyl) that hydrolyzes in physiological conditions .
- Micellar encapsulation : Use surfactants like Tween-80 to enhance aqueous dispersion .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this sulfonamide?
- Methodological Answer :
- Vary substituents : Synthesize derivatives with modified nitro, trifluoromethyl, or sulfonamide groups to assess their roles in activity .
- Control groups : Include analogs lacking specific functional groups (e.g., des-nitro or des-CF₃) to isolate contributions .
- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with biological outcomes .
Q. What is the role of the nitro group in the compound’s pharmacological activity, and can it be replaced?
- Methodological Answer : The nitro group enhances electron deficiency, influencing binding to targets like carbonic anhydrase. Alternatives include:
- Reduction to amine : Improves solubility but may reduce target affinity .
- Bioisosteric replacement : Substitute with cyano (-CN) or sulfone (-SO₂R) groups to maintain electron-withdrawing effects .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated degradation studies : Incubate in PBS (pH 7.4) at 37°C and analyze degradation products via HPLC-MS .
- Light sensitivity : Expose to UV-Vis light and monitor nitro group reduction using UV spectrophotometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
